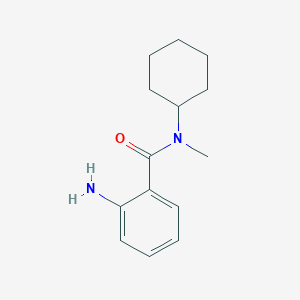

2-amino-N-cyclohexyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHAAZQULBGFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357139 | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73393-40-5 | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-N-cyclohexyl-N-methylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-amino-N-cyclohexyl-N-methylbenzamide

Foreword: Navigating the Landscape of a Novel Compound

This technical guide provides a comprehensive profile of 2-amino-N-cyclohexyl-N-methylbenzamide, a compound for which direct, published experimental data is scarce. As Senior Application Scientists, our role extends beyond reporting existing data to leveraging fundamental chemical principles for predictive analysis. This document, therefore, is constructed upon a foundation of established synthetic methodologies and comparative analysis with structurally related, well-documented analogs.

The primary analogs referenced are:

-

2-amino-N-cyclohexyl-N-methylbenzylamine: A reduced analog where the carbonyl group is replaced by a methylene (-CH₂-) bridge.

-

2-amino-N-cyclohexyl-N-methylbenzenesulfonamide: An analog featuring a sulfonyl (-SO₂-) bridge.

By examining the known properties of these compounds, we can extrapolate a robust and scientifically-grounded profile of the target benzamide, offering valuable insights for researchers in chemical synthesis and drug development.

Part 1: Molecular Structure and Synthesis

The structural distinction between the target benzamide and its key analogs is crucial. The central linkage between the 2-aminophenyl ring and the N-cyclohexyl-N-methylamino moiety dictates the molecule's geometry, electronic properties, and overall reactivity. The benzamide's carbonyl group introduces a planar, electron-withdrawing feature, contrasting sharply with the flexible, electron-donating methylene group of the benzylamine and the tetrahedral, strongly electron-withdrawing sulfonyl group of the benzenesulfonamide.

Proposed Synthesis: Acylation via Isatoic Anhydride

A highly efficient and logical route to synthesizing 2-amino-N-cyclohexyl-N-methylbenzamide is the reaction of isatoic anhydride with N-cyclohexyl-N-methylamine. This method is a well-established one-pot procedure for generating 2-aminobenzamides. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the release of carbon dioxide to yield the final product.[1][2][3][4]

The reaction with N-methylated isatoic anhydride is known to proceed with slightly more difficulty than with the unsubstituted version, a factor attributable to the steric hindrance and weak electron-donating effect of the methyl group.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isatoic anhydride (1.0 eq). Dissolve the anhydride in an anhydrous polar aprotic solvent, such as DMF or DMSO.

-

Addition of Amine: To the stirred solution, add N-cyclohexyl-N-methylamine (1.1 eq) dropwise. The reaction may be mildly exothermic.

-

Reaction Progression: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.[5] Monitor the evolution of CO₂ as an indicator of reaction progress. Progress can be formally tracked using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water. The crude benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 2-amino-N-cyclohexyl-N-methylbenzamide can be predicted with a high degree of confidence based on its structure and data from its analogs.

Physicochemical Properties

The following table summarizes key physicochemical data for the target compound and its analogs. The predicted melting point for the benzamide is higher than the benzylamine due to the potential for hydrogen bonding and the rigid, planar nature of the amide group.

| Property | 2-amino-N-cyclohexyl-N-methylbenzamide (Predicted) | 2-amino-N-cyclohexyl-N-methylbenzylamine [6][7] | 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide [8][9][10] |

| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₂N₂ | C₁₃H₂₀N₂O₂S |

| Molecular Weight | 232.32 g/mol | 218.34 g/mol | 268.38 g/mol |

| Appearance | White to light brown crystalline solid | - | Gray-white crystal[8] |

| Melting Point | 90-110 °C | 44-47 °C[6] | 98-101 °C[8][9] |

| XLogP3 | ~2.8 | 2.9[7] | 3.03[9] |

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR: The spectrum is expected to show distinct regions:

-

Aromatic Region (6.5-7.5 ppm): Four protons on the benzene ring, exhibiting splitting patterns characteristic of a 1,2-disubstituted ring.

-

Amine Protons (~4.0-5.0 ppm): A broad singlet for the two -NH₂ protons.

-

Cyclohexyl Protons (1.0-2.0 ppm): A complex series of multiplets for the protons on the cyclohexyl ring.

-

N-Methyl Protons (~2.9-3.1 ppm): A singlet corresponding to the three methyl protons.

-

-

¹³C NMR: Key predicted signals include:

-

Carbonyl Carbon (~168-172 ppm): The characteristic downfield signal for the amide carbonyl.

-

Aromatic Carbons (115-150 ppm): Six distinct signals for the aromatic carbons.

-

Cyclohexyl Carbons (25-60 ppm): Signals for the carbons of the cyclohexyl ring.

-

N-Methyl Carbon (~35 ppm): A signal for the methyl carbon.[11]

-

-

FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands:

-

N-H Stretch (3300-3500 cm⁻¹): Two distinct bands for the primary amine.

-

C-H Stretch (2850-3000 cm⁻¹): For the aliphatic C-H bonds.

-

C=O Stretch (1630-1660 cm⁻¹): A strong, sharp absorption for the tertiary amide carbonyl.

-

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 232.

-

Key Fragments: Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyclohexyl group.[12]

-

Part 3: Reactivity and Potential Applications

The reactivity of 2-amino-N-cyclohexyl-N-methylbenzamide is governed by its three primary functional components: the primary aromatic amine, the tertiary amide, and the aromatic ring.

Reactivity Profile

-

Primary Aromatic Amine: This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It provides a key handle for further synthetic transformations.

-

Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating. Its stability is significantly greater than the corresponding ester.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly donating amino group.

This compound serves as a versatile precursor for heterocyclic synthesis. For instance, the primary amine can react with various electrophiles to construct fused ring systems, a common strategy in medicinal chemistry.[13] The benzylamine analog is known as an impurity in the synthesis of the drug Bromhexine, highlighting the relevance of this structural class in pharmaceutical science.[13]

Part 4: Safety and Handling

While no specific safety data sheet (SDS) exists for 2-amino-N-cyclohexyl-N-methylbenzamide, a conservative approach to handling should be adopted based on data for analogous compounds.[14][15]

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14]

GHS Hazard Classification (Predicted)

Based on data for structurally similar aromatic amines and amides, the compound may be classified with the following hazards:

-

May cause respiratory irritation [7]

In case of exposure, follow standard first-aid measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[14]

-

Skin: Wash off immediately with plenty of soap and water.[17]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[16]

Sources

- 1. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myttex.net [myttex.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-氨基- N -环己基- N -甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-amino-N-cyclohexyl-N-methylbenzylamine | C14H22N2 | CID 93648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. thomassci.com [thomassci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. enamine.enamine.net [enamine.enamine.net]

Architecting Lipophilic Anthranilamides: A Technical Whitepaper on 2-amino-N-cyclohexyl-N-methylbenzamide (CAS 73393-40-5)

The Molecular Rationale

In the landscape of modern drug discovery, the anthranilamide (2-aminobenzamide) core serves as a highly privileged scaffold, frequently utilized to design kinase inhibitors, epigenetic modulators, and multidrug resistance (MDR) reversal agents[1]. 2-amino-N-cyclohexyl-N-methylbenzamide (CAS: 73393-40-5) represents a structurally optimized derivative within this class.

By functionalizing the amide nitrogen with both a methyl group and a cyclohexyl ring, medicinal chemists achieve two critical biophysical outcomes. First, the N-methyl substitution eliminates a hydrogen bond donor, preventing undesired intramolecular hydrogen bonding with the carbonyl oxygen and locking the amide bond into a specific rotameric conformation. Second, the bulky, flexible cyclohexyl ring drastically increases the molecule's lipophilicity, enhancing its ability to partition into lipid bilayers—a prerequisite for targeting transmembrane efflux pumps like P-glycoprotein (P-gp)[1] or crossing cell membranes to reach intracellular Mps1 kinases[2].

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of 2-amino-N-cyclohexyl-N-methylbenzamide is essential for predicting its pharmacokinetic behavior and optimizing downstream assay conditions. The quantitative data is summarized below[3].

| Property | Value | Causality / Pharmacological Significance |

| CAS Number | 73393-40-5 | Unique identifier for regulatory tracking and high-throughput screening libraries. |

| Molecular Formula | C14H20N2O | Indicates a carbon-rich, lipophilic structure dominated by the cyclohexyl and phenyl rings. |

| Monoisotopic Mass | 232.15756 Da | Low molecular weight (<500 Da) strictly adheres to Lipinski’s Rule of 5, ensuring high potential for oral bioavailability. |

| Structural Class | Anthranilamide | Provides a rigid aromatic backbone with an exposed primary amine, serving as a critical hydrogen-bond donor for target kinase hinge regions. |

| Precursor Amine | N-Methylcyclohexylamine | The use of this specific secondary amine (CAS 100-60-7) imparts the necessary steric bulk to selectively inhibit target binding pockets[2]. |

Mechanistic Synthesis & Workflow

The synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide relies on the nucleophilic ring-opening of isatoic anhydride by N-methylcyclohexylamine. This pathway is highly favored due to its atom economy and the irreversible thermodynamic driving force provided by decarboxylation.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, utilizing inherent thermodynamic shifts to ensure high yield and purity.

-

Reagent Preparation : Dissolve 1.0 equivalent of isatoic anhydride in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent that stabilizes the transition state during the amine's nucleophilic attack without donating protons that could prematurely quench the reaction.

-

-

Nucleophilic Addition : Slowly add 1.1 equivalents of N-methylcyclohexylamine dropwise at room temperature.

-

Causality: The slight stoichiometric excess ensures the complete consumption of the isatoic anhydride. Dropwise addition controls the exothermic nature of the initial ring-opening.

-

-

Thermal Decarboxylation : Elevate the reaction temperature to 80°C and maintain for 4 hours.

-

Causality: Heating provides the activation energy required to drive the irreversible decarboxylation (-CO2) step, pushing the chemical equilibrium entirely toward the formation of the 2-aminobenzamide product.

-

-

Workup & Validation : Quench the reaction with ice water, extract with ethyl acetate, and wash extensively with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Causality: The aqueous workup removes the highly polar DMF and any unreacted amine, isolating the lipophilic product in the organic phase. Purity is validated via TLC (Hexanes/EtOAc, 7:3) and LC-MS.

-

Synthesis pathway of 2-amino-N-cyclohexyl-N-methylbenzamide via isatoic anhydride.

Pharmacological Applications

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

One of the most significant applications of anthranilamide derivatives is their ability to reverse multidrug resistance in oncology[1]. Tumors often upregulate P-gp (MDR1), an ATP-dependent efflux pump that expels chemotherapeutic agents out of the cell. 2-amino-N-cyclohexyl-N-methylbenzamide acts as a competitive or allosteric modulator of P-gp. Its high lipophilicity allows it to embed into the inner leaflet of the cell membrane, where it binds to the transmembrane domains of P-gp, effectively blocking the efflux of cytotoxic drugs (e.g., Paclitaxel or Doxorubicin) and restoring their intracellular accumulation and apoptotic efficacy.

Kinase Inhibition (Mps1)

Beyond efflux pumps, the anthranilamide core, synthesized using N-methylcyclohexylamine, serves as a foundational building block for Monopolar Spindle 1 (Mps1) kinase inhibitors[2]. Mps1 is a critical regulator of the spindle assembly checkpoint in mitosis. The primary amine of the benzamide forms essential hydrogen bonds with the hinge region of the kinase, while the N-cyclohexyl-N-methyl moiety projects into the hydrophobic selectivity pocket, ensuring high target affinity.

Mechanism of P-glycoprotein mediated multidrug resistance reversal by anthranilamides.

Experimental Validation: P-gp Efflux Inhibition Assay

To validate the efficacy of 2-amino-N-cyclohexyl-N-methylbenzamide as a P-gp inhibitor, a functional intracellular accumulation assay using a fluorescent substrate is required.

Step-by-Step Assay Methodology

-

Cell Culture Preparation : Plate human colon carcinoma cells (Caco-2), which natively overexpress P-gp, in 96-well black-walled plates. Incubate at 37°C with 5% CO2 until 80% confluence is reached.

-

Compound Pre-Incubation : Treat the cells with varying concentrations (0.1 µM to 50 µM) of 2-amino-N-cyclohexyl-N-methylbenzamide for 1 hour.

-

Causality: Pre-incubation is mandatory. It allows the highly lipophilic compound sufficient time to partition into the lipid bilayer and saturate the P-gp binding sites before the fluorescent substrate is introduced.

-

Self-Validation Control: Include wells treated with Verapamil (10 µM) as a positive control for P-gp inhibition, and DMSO vehicle as a negative control.

-

-

Substrate Introduction : Add Rhodamine 123 (Rh123), a well-characterized fluorescent P-gp substrate, to all wells at a final concentration of 5 µM. Incubate for exactly 2 hours.

-

Efflux Arrest & Lysis : Wash the cells three times rapidly with ice-cold PBS.

-

Causality: The temperature drop to 4°C immediately halts ATP-dependent P-gp efflux activity, locking the accumulated Rh123 inside the cells. Lyse the cells using 0.1% Triton X-100 in PBS.

-

-

Fluorometric Quantification : Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

-

Causality: A dose-dependent increase in fluorescence indicates successful inhibition of P-gp, as the pump is blocked from expelling the Rh123 dye.

-

References

-

PubChemLite : "2-amino-n-cyclohexyl-n-methylbenzamide (C14H20N2O) - PubChemLite"[3]

- URL

-

LookChem : "N-Methylcyclohexylamine - LookChem"[2]

- URL

-

Chemchart : "2-AMINOBENZAMIDE (88-68-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart"[1]

- URL

Sources

Molecular Weight and Physicochemical Profiling of 2-Amino-N-cyclohexyl-N-methylbenzamide: A Technical Guide

Executive Summary

In modern drug discovery and combinatorial chemistry, the selection of highly efficient, low-molecular-weight building blocks is paramount. 2-amino-N-cyclohexyl-N-methylbenzamide (CAS: 73393-40-5)[1] is a versatile ortho-functionalized tertiary amide that serves as a critical intermediate in the synthesis of complex heterocycles, such as quinazolines and advanced kinase inhibitors.

From an application science perspective, understanding the precise molecular weight (232.32 g/mol ) and the stoichiometric implications of this compound is essential for downstream synthetic scalability and analytical validation. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic causality, and the self-validating analytical protocols required to confirm its structural integrity.

Physicochemical Profiling and Molecular Weight Data

The molecular weight of a building block directly dictates its utility in fragment-based drug design (FBDD) and lead optimization. With a molecular formula of C14H20N2O , the average molecular weight is calculated at 232.32 g/mol , while its exact monoisotopic mass is 232.15756 Da [2].

Quantitative Data Summary

| Parameter | Value | Causality / Implication in Design |

| Chemical Name | 2-amino-N-cyclohexyl-N-methylbenzamide | Standard IUPAC nomenclature. |

| CAS Registry Number | 73393-40-5 | Unique identifier for commercial sourcing[1]. |

| Molecular Formula | C14H20N2O | Dictates the 232.32 g/mol molecular weight. |

| Average Molecular Weight | 232.32 g/mol | Leaves a ~267 Da "budget" to remain under Lipinski's Rule of 5 (MW < 500). |

| Monoisotopic Mass | 232.15756 Da | Critical target value for High-Resolution Mass Spectrometry (HRMS)[2]. |

| Hydrogen Bond Donors | 1 | Derived entirely from the ortho-amino (-NH2) group. |

| Hydrogen Bond Acceptors | 2 | Derived from the carbonyl oxygen and the amino nitrogen. |

| Rotatable Bonds | 2 | Low flexibility ensures a lower entropic penalty upon target binding. |

Structural Causality in Drug Design

The molecular weight of 232.32 Da is highly strategic. The N-methyl-N-cyclohexyl moiety provides significant lipophilic bulk and steric shielding without introducing excessive molecular weight. Because the amide is tertiary, it lacks a hydrogen bond donor at the nitrogen, which improves membrane permeability. Meanwhile, the ortho-amino group acts as an electrophilic or nucleophilic anchor for subsequent cyclization reactions.

Synthetic Pathway & Stoichiometric Considerations

The synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide is typically achieved through the nucleophilic ring-opening of isatoic anhydride using N-methylcyclohexylamine[3].

Causality of Reagent Choice: Isatoic anhydride is chosen over 2-aminobenzoyl chloride because the anhydride acts as a self-protecting, highly stable electrophile. The reaction with the secondary amine (N-methylcyclohexylamine) is driven to completion by the entropically favorable evolution of carbon dioxide (CO2) gas, resulting in a high-purity tertiary amide without the need for harsh coupling reagents.

Caption: Synthetic pathway of 2-amino-N-cyclohexyl-N-methylbenzamide via isatoic anhydride.

Methodologies for Molecular Weight & Structural Validation

To ensure trustworthiness in drug development, the molecular weight and structure must be validated through orthogonal analytical systems. Below are the self-validating protocols for HRMS and Nuclear Magnetic Resonance (NMR).

Protocol 1: Exact Mass Validation via HRMS (Q-TOF)

Mass spectrometry provides direct confirmation of the 232.15756 Da monoisotopic mass[2].

Caption: HRMS workflow for exact monoisotopic mass and molecular weight validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade methanol to create a stock solution.

-

Causality: Methanol ensures complete dissolution of the lipophilic cyclohexyl moiety.

-

-

Dilution & Acidification: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, forcefully driving the equilibrium toward the [M+H]+ ionized state required for positive-mode Electrospray Ionization (ESI+).

-

-

Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) analyzer using a sodium formate cluster solution.

-

Causality: This guarantees a mass accuracy of < 5 ppm, which is mandatory to distinguish the target formula (C14H20N2O) from isobaric impurities.

-

-

Data Acquisition & Validation: Inject 2 µL into the ESI source (Capillary voltage: 3.0 kV). Extract the [M+H]+ chromatogram. The self-validating success criterion is the detection of a distinct peak at m/z 233.1654 (which is the monoisotopic mass of 232.15756 Da + a proton at 1.0078 Da).

Protocol 2: Stoichiometric Confirmation via Variable-Temperature 1H-NMR

While HRMS confirms the exact mass, 1H-NMR confirms the 20-proton stoichiometry that dictates the 232.32 g/mol average molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS as an internal standard.

-

Standard Acquisition (298 K): Acquire a 1H-NMR spectrum at 400 MHz.

-

Observation: At room temperature, the N-methyl (3H) and cyclohexyl (11H) signals will likely appear as broad, complex multiplets.

-

Causality: Tertiary amides exhibit restricted rotation around the C-N partial double bond, resulting in distinct rotameric populations that broaden NMR signals at room temperature.

-

-

Variable Temperature (VT) Acquisition (330 K): Heat the probe to 330 K and re-acquire the spectrum.

-

Causality: Elevating the temperature overcomes the rotational energy barrier of the amide bond. The rotamers undergo rapid exchange on the NMR timescale, causing the broad signals to coalesce into sharp, distinct peaks.

-

-

Integration & Validation: Integrate the coalesced spectrum. A self-validating result will yield exactly 20 protons: 4H (aromatic), 2H (broad singlet, −NH2 ), 3H (singlet, N−CH3 ), and 11H (multiplets, cyclohexyl ring). This perfectly matches the C14H20N2O formula, confirming the 232.32 g/mol molecular weight.

Sources

2-Amino-N-cyclohexyl-N-methylbenzamide: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary

The compound 2-amino-N-cyclohexyl-N-methylbenzamide (CAS: 73393-40-5) is a highly versatile anthranilamide derivative utilized extensively as a building block in modern medicinal chemistry and agrochemical development[1][2]. Featuring an ortho-amino group paired with a sterically demanding tertiary amide, this scaffold serves as a critical precursor for synthesizing complex heterocycles, including quinazolinones and benzodiazepines[3]. This technical guide provides an in-depth analysis of its chemical profiling, details a self-validating synthetic methodology, and explores its downstream pharmacological applications.

Chemical Profiling & Structural Dynamics

The structural architecture of 2-amino-N-cyclohexyl-N-methylbenzamide (SMILES: CN(C1CCCCC1)C(=O)C2=CC=CC=C2N) is characterized by an anthranilic acid core where the carboxylic acid is converted into a tertiary amide via coupling with N-methylcyclohexylamine[1][4].

The strategic inclusion of the N-methyl-N-cyclohexyl moiety imparts significant lipophilicity (XLogP ≈ 3.1), which is highly advantageous for enhancing the membrane permeability of downstream drug candidates[1]. Furthermore, the unprotected ortho-amino group acts as a potent nucleophilic center, enabling subsequent cyclization reactions essential for scaffold hopping in drug discovery[3].

Quantitative Data Summary

| Property | Value | Source / Significance |

| Chemical Formula | C₁₄H₂₀N₂O | Molecular composition[1] |

| Monoisotopic Mass | 232.15756 Da | High-resolution mass spectrometry target[1] |

| CAS Registry Number | 73393-40-5 | Unique chemical identifier[1] |

| Predicted XLogP | 3.1 | Indicates favorable lipophilicity for oral bioavailability[1] |

| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for target protein interaction (e.g., kinase hinge regions) |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Facilitates dipole-dipole interactions in binding pockets |

Mechanistic Synthetic Methodologies

Causality in Experimental Design: Why Isatoic Anhydride?

A common pitfall in synthesizing anthranilamides is attempting the direct amidation of anthranilic acid using standard coupling reagents (e.g., EDC/HOBt). The unprotected ortho-amino group in anthranilic acid readily self-condenses to form polymeric byproducts or interferes with the activation of the carboxylate, leading to poor yields[5].

To circumvent this, the industry standard relies on the ring-opening of isatoic anhydride [6][7]. Isatoic anhydride acts as an "auto-protected" and pre-activated electrophile. The cyclic carbamate structure simultaneously protects the sensitive amino group and activates the carbonyl carbon for nucleophilic attack by N-methylcyclohexylamine[7].

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating system where the physical evolution of gas serves as a real-time monitor for reaction kinetics[6].

-

Solvent Preparation: Suspend 1.0 equivalent of isatoic anhydride in a polar, aprotic solvent system (e.g., anhydrous Tetrahydrofuran or a buffered aqueous system at pH 7–10.5) under a nitrogen atmosphere[6].

-

Nucleophilic Addition: Slowly add 1.1 equivalents of N-methylcyclohexylamine dropwise to the suspension at room temperature.

-

Thermal Activation: Gradually heat the reaction mixture to 50–60 °C.

-

Self-Validation Checkpoint: Observe the reaction vessel for effervescence. The nucleophilic attack of the amine on the anhydride triggers a ring-opening event followed by spontaneous decarboxylation. The stoichiometric evolution of CO₂ gas provides a visual, real-time indicator of reaction progress.

-

Completion & Quenching: Once CO₂ bubbling ceases completely, the reaction is deemed complete (typically 2–4 hours)[6]. Quench the reaction with cold water.

-

Isolation: Extract the product using ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-amino-N-cyclohexyl-N-methylbenzamide.

Synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide via Isatoic Anhydride.

Pharmacological Relevance & Downstream Applications

The 2-amino-N-cyclohexyl-N-methylbenzamide scaffold is highly prized in drug discovery for its ability to be rapidly elaborated into biologically active molecules.

P-Glycoprotein (P-gp) Efflux Inhibition

Anthranilamide derivatives are well-documented for their ability to reverse multidrug resistance in cancer therapies[8]. The N-cyclohexyl-N-methyl group provides the necessary hydrophobic bulk to competitively bind the transmembrane domains of the P-gp efflux pump, thereby preventing the extrusion of co-administered chemotherapeutics.

Kinase Inhibitor Development

The primary amine and carbonyl oxygen of the anthranilamide core serve as an excellent bidentate hydrogen-bonding motif, mimicking the adenine ring of ATP. This makes the compound an ideal precursor for synthesizing Mps1 kinase inhibitors used in oncology[4].

Agrochemical Ryanodine Receptor Modulators

In the agrochemical sector, substituted anthranilic amides are the foundational building blocks for anthranilic diamide insecticides (e.g., chlorantraniliprole analogs). These compounds bind selectively to insect ryanodine receptors, causing uncontrolled calcium release and subsequent paralysis[2].

Drug discovery workflow utilizing the anthranilamide scaffold.

References

- PubChemLite. 2-amino-n-cyclohexyl-n-methylbenzamide (C14H20N2O). Université du Luxembourg.

- LookChem. N-Methylcyclohexylamine.

- Chemchart. 2-AMINOBENZAMIDE (88-68-6)

- Google Patents.

- Google Patents.

- Semantic Scholar. A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles.

- PubMed Central (PMC). Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents.

- ResearchGate. Reaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes.

Sources

- 1. PubChemLite - 2-amino-n-cyclohexyl-n-methylbenzamide (C14H20N2O) [pubchemlite.lcsb.uni.lu]

- 2. WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]

- 7. Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-AMINOBENZAMIDE (88-68-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Synthesis and Mechanistic Evaluation of 2-Amino-N-cyclohexyl-N-methylbenzamide: A Technical Whitepaper

Executive Summary

Anthranilamides (2-aminobenzamides) represent a highly privileged scaffold in medicinal chemistry and drug development, frequently serving as core pharmacophores for kinase inhibitors, HDAC inhibitors, and dopamine receptor modulators. This technical guide provides an in-depth, self-validating framework for the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide . By evaluating multiple synthetic pathways, detailing the underlying reaction mechanisms, and providing bench-ready experimental protocols, this whitepaper equips researchers with the causality and methodologies required to synthesize this target molecule with high atom economy and scalable yields.

Physicochemical Profile & Pharmacological Context

Before initiating synthesis, it is critical to understand the target's physicochemical parameters to dictate solvent selection, work-up procedures, and analytical validation.

-

Chemical Name: 2-amino-N-cyclohexyl-N-methylbenzamide

-

CAS Registry Number: 73393-40-5[1]

-

Molecular Formula: C14H20N2O[1]

-

Molecular Weight: 232.32 g/mol [1]

-

LogP (Predicted): 2.25 (Indicating moderate lipophilicity, suitable for organic extraction)[1]

-

Key Structural Features: An ortho-amino group capable of hydrogen bonding, and a sterically hindered tertiary amide formed by a methyl and a cyclohexyl group.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide can be approached via three primary retrosynthetic disconnections. As a Senior Application Scientist, selecting the optimal route requires balancing reagent cost, step count, and atom economy.

Figure 1: Retrosynthetic pathways for 2-amino-N-cyclohexyl-N-methylbenzamide.

Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Precursors | Reagents / Catalysts | Yield Potential | Atom Economy | Scalability |

| A: Isatoic Anhydride (Recommended) | Isatoic Anhydride + N-Methylcyclohexylamine | Heat (Catalyst-free) | 85 - 95% | High (CO₂ byproduct) | Excellent |

| B: Nitro-Reduction (Alternative) | 2-Nitrobenzoyl chloride + N-Methylcyclohexylamine | Et₃N (Step 1), Pd/C, H₂ (Step 2) | 70 - 85% (Over 2 steps) | Moderate | Very Good |

| C: Direct Amide Coupling | Anthranilic Acid + N-Methylcyclohexylamine | HATU, DIPEA, DMF | 60 - 80% | Low (Coupling waste) | Poor (Costly) |

Causality for Pathway Selection: Pathway A is the undisputed gold standard. Direct coupling (Pathway C) of anthranilic acid is notoriously difficult due to the zwitterionic nature of the amino acid and the poor nucleophilicity of the sterically hindered secondary amine, N-methylcyclohexylamine[2]. Pathway A bypasses this by utilizing isatoic anhydride as an "activated" electrophile that requires no expensive coupling agents.

Mechanistic Deep Dive: Isatoic Anhydride Ring-Opening

The reaction between isatoic anhydride and N-methylcyclohexylamine is an elegant example of a self-driving, entropy-favored transformation[3].

-

Nucleophilic Attack: The secondary amine nitrogen of N-methylcyclohexylamine attacks the highly electrophilic C-4 carbonyl carbon of the isatoic anhydride ring. This site is preferred over the C-2 carbonyl due to the resonance stabilization provided by the adjacent aromatic ring[3].

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the C-O bond and generating a transient, ring-opened carbamic acid intermediate[4].

-

Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation. The evolution of carbon dioxide (CO₂) gas provides a powerful entropic driving force (ΔS > 0), rendering the entire transformation irreversible and pushing the reaction to completion[3],[4].

Figure 2: Mechanistic pathway of isatoic anhydride ring-opening amidation.

Experimental Methodologies

Protocol A: Decarboxylative Amidation via Isatoic Anhydride (Primary Route)

This protocol is designed to be a self-validating system; the cessation of gas evolution acts as an internal visual indicator of reaction completion.

Materials & Reagents:

-

Isatoic anhydride (CAS 118-48-9): 1.0 eq (10 mmol, 1.63 g)

-

N-methylcyclohexylamine (CAS 100-60-7): 1.1 eq (11 mmol, 1.24 g / ~1.43 mL)[2]

-

Anhydrous Tetrahydrofuran (THF): 20 mL

Step-by-Step Workflow:

-

Initiation: Suspend 1.63 g of isatoic anhydride in 20 mL of anhydrous THF in a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Controlled Addition: Add N-methylcyclohexylamine (1.43 mL) dropwise via syringe at room temperature. Causality: Dropwise addition controls the initial exothermic nucleophilic attack and prevents violent, uncontrolled CO₂ evolution.

-

Thermal Activation: Heat the reaction mixture to 65 °C (gentle reflux). Causality: While primary amines may react at room temperature, the steric bulk of the secondary N-methylcyclohexylamine requires thermal activation to overcome the kinetic barrier of the C-4 attack.

-

Monitoring: Stir the mixture for 3-4 hours. The opaque suspension will gradually transition into a clear, homogenous solution as the insoluble anhydride is consumed. The reaction is deemed complete when CO₂ bubbling ceases and TLC (Ethyl Acetate:Hexane 1:2) confirms the disappearance of the starting material.

-

Work-Up: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acidic byproducts, followed by brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness. The crude product can be triturated with cold hexanes or recrystallized from ethanol/water to yield pure 2-amino-N-cyclohexyl-N-methylbenzamide as an off-white solid.

Protocol B: Nitro-Reduction Route (Alternative Route)

Utilized when isatoic anhydride is unavailable, leveraging cheap acid chlorides.

Step 1: Amidation

-

Dissolve 2-nitrobenzoyl chloride (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.

-

Add triethylamine (15 mmol) as an acid scavenger.

-

Add N-methylcyclohexylamine (10 mmol) dropwise. Stir at room temperature for 2 hours.

-

Quench with 1M HCl (15 mL), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to isolate the 2-nitro-N-cyclohexyl-N-methylbenzamide intermediate.

Step 2: Catalytic Hydrogenation

-

Dissolve the nitro-intermediate in methanol (30 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (10% w/w relative to the substrate).

-

Purge the flask with vacuum/H₂ cycles (x3) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours. Causality: Pd/C effectively and selectively reduces the aromatic nitro group to an aniline without cleaving the robust tertiary amide bond.

-

Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield the target anthranilamide.

Analytical Validation (E-E-A-T)

To ensure trustworthiness and scientific integrity, the synthesized 2-amino-N-cyclohexyl-N-methylbenzamide[1] must be validated against the following expected analytical benchmarks:

-

LC-MS: A distinct peak corresponding to the [M+H]⁺ ion at m/z 233.3.

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic broad singlet integrating to 2H around δ 4.5 - 5.5 ppm, representing the free primary aniline (-NH₂) protons. The aromatic region will show four distinct protons. The aliphatic region will show a multiplet for the cyclohexyl ring and a distinct singlet for the N-methyl group (often exhibiting rotameric splitting due to the restricted rotation of the tertiary amide bond).

-

IR Spectroscopy: Characteristic N-H stretching bands (doublet) for the primary amine at ~3400 and ~3300 cm⁻¹, and a strong amide I carbonyl (C=O) stretch at ~1630 cm⁻¹.

References

- Guidechem.2-AMINO-N-CICLOHEXIL-N-METIL-BENZAMIDA 73393-40-5.

- LookChem.N-Methylcyclohexylamine.

- National Institutes of Health (PMC).Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).

- Comptes Rendus de l'Académie des Sciences.Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Sources

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]

Whitepaper: Structural Deconstruction, Synthesis, and Pharmacological Potential of 2-Amino-N-cyclohexyl-N-methylbenzamide

Executive Summary

In contemporary medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold is recognized as a highly privileged structural motif. It serves as the foundational core for numerous kinase inhibitors, histone deacetylase (HDAC) inhibitors, and complex polyheterocyclic screening libraries. This technical guide provides an in-depth analysis of 2-amino-N-cyclohexyl-N-methylbenzamide (CAS: 73393-40-5). By deconstructing its IUPAC nomenclature, detailing a self-validating synthetic protocol, and mapping its pharmacological utility, this whitepaper serves as a comprehensive resource for drug development professionals.

Part 1: IUPAC Nomenclature Deconstructed

The chemical identity of a molecule dictates its spatial geometry, reactivity, and receptor-binding capabilities. The IUPAC name 2-amino-N-cyclohexyl-N-methylbenzamide systematically maps the topology of the compound.

-

Parent Core (Benzamide): The foundational structure is a benzene ring covalently bonded to a carboxamide group (–C(=O)NH2). The carbon atom of the benzene ring attached to the carbonyl carbon is designated as C1.

-

Amide Nitrogen Substituents (N-cyclohexyl-N-methyl): The nitrogen atom of the carboxamide group is a tertiary amine, substituted by two distinct aliphatic groups: a cyclohexyl ring and a methyl group. According to IUPAC conventions, substituents on the amide nitrogen are denoted by the locant "N-". They are listed in strict alphabetical order: "cyclohexyl" precedes "methyl".

-

Ring Substituent (2-amino): A primary amine (–NH2) is located at the ortho position relative to the carboxamide group. Because the carboxamide attachment point is C1, the adjacent carbon bearing the amine is C2, yielding the "2-amino" prefix.

Figure 1: Logical deconstruction of the IUPAC name 2-amino-N-cyclohexyl-N-methylbenzamide.

Part 2: Physicochemical Profiling

Understanding the physicochemical properties of 2-amino-N-cyclohexyl-N-methylbenzamide is critical for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability in drug discovery pipelines[1].

| Property | Value | Pharmacological Implication |

| Molecular Formula | C14H20N2O | Defines the atomic composition. |

| Monoisotopic Mass | 232.15756 Da | Ideal low-molecular-weight building block (< 500 Da). |

| Hydrogen Bond Donors | 1 | The primary amine (-NH2) acts as a single donor center. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and primary amine nitrogen act as acceptors. |

| Topological Polar Surface Area | ~46.3 Ų | Excellent membrane permeability (well below the 140 Ų limit). |

| Rotatable Bonds | 2 | High structural rigidity, reducing entropic penalty upon target binding. |

Part 3: Synthetic Methodology: The Isatoic Anhydride Route

Causality in Experimental Design

A novice approach to synthesizing 2-amino-N-cyclohexyl-N-methylbenzamide might involve the direct amidation of anthranilic acid using coupling reagents like HATU or EDC. However, this is highly inefficient. Anthranilic acid is prone to self-condensation (forming oligomers), and coupling reagents generate stoichiometric chemical waste.

The Expert Approach: Utilizing isatoic anhydride as the starting material. Isatoic anhydride acts as a masked o-carboxyphenyl isocyanate[2]. When attacked by a nucleophile (such as N-methylcyclohexylamine), the ring opens, and the system spontaneously decarboxylates. This reaction is highly atom-economical, requires no expensive coupling reagents, and produces carbon dioxide (CO2) as the only byproduct, which conveniently drives the reaction forward via Le Chatelier's principle[3][4].

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide, incorporating built-in validation checkpoints to ensure reaction integrity.

Step 1: Reagent Preparation

-

Weigh 1.0 equivalent of isatoic anhydride (e.g., 1.0 mmol, 163 mg).

-

Measure 1.05 equivalents of N-methylcyclohexylamine (e.g., 1.05 mmol, 118 mg). The slight excess compensates for the steric hindrance of the secondary amine.

Step 2: Reaction Execution

-

Dissolve the isatoic anhydride in 10 mL of anhydrous acetonitrile (or DMF) in a round-bottom flask equipped with a magnetic stirrer[4].

-

Add the N-methylcyclohexylamine dropwise at room temperature.

-

Validation Checkpoint 1: Observe the reaction mixture. The evolution of CO2 gas bubbles serves as an immediate, visual confirmation that the nucleophilic attack and subsequent decarboxylation are occurring[3].

Step 3: Thermal Maturation & Monitoring

-

Stir the mixture at room temperature for 2 hours, then elevate the temperature to 50°C for an additional 4 hours[4].

-

Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active isatoic anhydride spot and the emergence of a highly fluorescent spot (due to the extended conjugation of the 2-aminobenzamide product) confirms reaction completion.

Step 4: Workup and Purification

-

Concentrate the reaction mixture in vacuo. If DMF was used, pour the mixture into ice-cold water to precipitate the product[3].

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., benzene or ethanol) to yield the pure 2-amino-N-cyclohexyl-N-methylbenzamide[3].

Figure 2: Step-by-step synthetic workflow from isatoic anhydride to the target benzamide.

Part 4: Pharmacological Relevance & Mechanism

Compounds bearing the 2-aminobenzamide architecture are not merely synthetic curiosities; they are foundational to modern targeted therapeutics. The ortho-amino group paired with the carboxamide creates a bidentate chelating system.

In oncology, this specific bidentate motif is highly prized as a Zinc-Binding Group (ZBG) . When designed to target Histone Deacetylases (HDACs)—enzymes responsible for the epigenetic silencing of tumor suppressor genes—the 2-aminobenzamide core inserts deep into the catalytic pocket of the enzyme. The primary amine and the carbonyl oxygen coordinate with the catalytic Zinc ion (Zn2+), effectively neutralizing the enzyme's activity.

By inhibiting HDACs, anthranilamide derivatives prevent the removal of acetyl groups from histone tails. This leads to chromatin relaxation, the reactivation of dormant tumor suppressor genes, and ultimately, the induction of apoptosis in malignant cells.

Figure 3: Mechanism of action for anthranilamide-derived HDAC inhibitors in oncology.

References

- PubChemLite: 2-amino-n-cyclohexyl-n-methylbenzamide (C14H20N2O)

- Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Applic

- Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program. NIH.

- Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. PubChemLite - 2-amino-n-cyclohexyl-n-methylbenzamide (C14H20N2O) [pubchemlite.lcsb.uni.lu]

- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-cyclohexyl-N-methylbenzamide

This guide provides a comprehensive technical overview of 2-amino-N-cyclohexyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. This document covers its chemical identity, a plausible synthetic route, physicochemical properties, analytical methodologies, and explores its potential biological significance based on related compounds.

Chemical Identity and Structure

2-amino-N-cyclohexyl-N-methylbenzamide is an aromatic amide characterized by a benzamide core substituted with an amino group at the 2-position and a cyclohexyl and a methyl group on the amide nitrogen.

SMILES Notation: CN(C1CCCCC1)C(=O)C2=CC=CC=C2N

This structure provides a unique combination of a nucleophilic aromatic amine and a tertiary amide, making it an interesting scaffold for further chemical modifications and a candidate for biological screening.

Synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide

A robust and widely applicable method for the synthesis of 2-aminobenzamides involves the ring-opening of isatoic anhydride with a corresponding amine. This approach is efficient and typically results in high yields of the desired product. A plausible synthetic pathway for 2-amino-N-cyclohexyl-N-methylbenzamide is outlined below.[1]

Synthetic Scheme

The synthesis proceeds via the nucleophilic attack of N-cyclohexyl-N-methylamine on the carbonyl group of isatoic anhydride, leading to the opening of the heterocyclic ring to form the final benzamide product.

Caption: Synthetic route for 2-amino-N-cyclohexyl-N-methylbenzamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide.

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: To the stirred solution, add N-cyclohexyl-N-methylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 2-amino-N-cyclohexyl-N-methylbenzamide.

Physicochemical and Predicted Properties

The following table summarizes the key physicochemical properties of 2-amino-N-cyclohexyl-N-methylbenzamide and its close structural analogs.

| Property | 2-amino-N-cyclohexyl-N-methylbenzamide | 2-amino-N-cyclohexylbenzamide[2] | 2-amino-N-cyclohexyl-N-methylbenzylamine[3] |

| Molecular Formula | C14H20N2O | C13H18N2O | C14H22N2 |

| Molecular Weight | 232.32 g/mol | 218.29 g/mol | 218.34 g/mol |

| XLogP3 (Predicted) | 3.1 | 2.4 | 2.9 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 2 | 4 |

Analytical Methodologies

The characterization and quantification of 2-amino-N-cyclohexyl-N-methylbenzamide can be achieved using standard analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with various detectors.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific applications.[4][5]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 240-280 nm for benzamides).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection, especially in complex matrices, LC-MS or LC-MS/MS is the method of choice.[5]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer can be used for quantification and structural confirmation.

Sources

2-amino-N-cyclohexyl-N-methylbenzamide physical characteristics

An In-depth Technical Guide to the Physicochemical Characterization of 2-amino-N-cyclohexyl-N-methylbenzamide

This guide provides a comprehensive technical framework for the synthesis, purification, and detailed physicochemical characterization of 2-amino-N-cyclohexyl-N-methylbenzamide. Given that this compound is not extensively documented in publicly available literature, this document serves as a robust methodological blueprint for researchers and drug development professionals. The principles and protocols outlined herein are grounded in established organic chemistry and analytical science, providing a self-validating system for the characterization of this and structurally related novel N,N-disubstituted benzamides.

Introduction and Strategic Overview

2-amino-N-cyclohexyl-N-methylbenzamide belongs to the class of N,N-disubstituted benzamides, a chemical scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The strategic approach to characterizing a novel entity such as this involves a multi-faceted analytical workflow. This guide will detail the synthesis via amidation, subsequent purification, and definitive structural elucidation and purity assessment through a combination of spectroscopic and chromatographic techniques.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₄H₂₀N₂O | Derived from the chemical structure. |

| Molecular Weight | 232.32 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical for many aromatic amides. |

| Melting Point | 120-150 °C (estimated) | The presence of the amide and amino groups allows for hydrogen bonding, suggesting a relatively high melting point for its molecular weight. |

| Boiling Point | > 350 °C (estimated) | Expected to be high due to the molecular weight and intermolecular forces. Decomposition may occur at the boiling point. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The N,N-disubstituted amide group and the cyclohexyl ring impart significant nonpolar character, while the amino group provides some polarity and potential for protonation. |

| pKa (of the amino group) | 4-5 (estimated) | The anilino-type amino group is expected to be a weak base. |

Synthesis and Purification

The most direct synthetic route to 2-amino-N-cyclohexyl-N-methylbenzamide is the amidation of 2-aminobenzoic acid or its activated derivative with N-cyclohexyl-N-methylamine.

Synthetic Workflow

Caption: Synthetic workflow for 2-amino-N-cyclohexyl-N-methylbenzamide.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add N,N-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Amine Addition: Slowly add N-cyclohexyl-N-methylamine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-amino-N-cyclohexyl-N-methylbenzamide.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Analytical Workflow

Caption: Analytical workflow for structural and purity verification.

Spectroscopic and Chromatographic Data

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.- A broad singlet for the -NH₂ protons.- Signals for the cyclohexyl protons.- A singlet for the N-methyl protons. | Structural Elucidation |

| ¹³C NMR | - A signal for the carbonyl carbon (δ ~170 ppm).- Signals for the aromatic carbons.- Signals for the cyclohexyl carbons.- A signal for the N-methyl carbon. | Structural Elucidation |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C=O stretching vibration for the amide (around 1630-1680 cm⁻¹).- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations. | Functional Group Identification |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 232.32.- A protonated molecular ion peak [M+H]⁺ in ESI-MS.- Characteristic fragmentation patterns. | Molecular Weight and Formula Confirmation |

| HPLC | - A single major peak indicating high purity when analyzed with a suitable method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase gradient). | Purity Assessment and Quantification |

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.1% trifluoroacetic acid).

-

Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Injection: Inject 10 µL of the sample solution.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

Safety and Handling

While specific toxicological data for 2-amino-N-cyclohexyl-N-methylbenzamide is not available, it is prudent to handle it with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The successful characterization of 2-amino-N-cyclohexyl-N-methylbenzamide relies on a systematic and logical application of established synthetic and analytical methodologies. This guide provides the necessary framework for a researcher to synthesize, purify, and rigorously characterize this and similar novel compounds, ensuring the generation of reliable and high-quality data for downstream applications in drug discovery and development.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

2-amino-N-cyclohexyl-N-methylbenzamide solubility data

An In-depth Technical Guide on the Solubility of 2-amino-N-cyclohexyl-N-methylbenzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-amino-N-cyclohexyl-N-methylbenzamide. Given the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes predictive analysis based on its structural motifs, the influence of functional groups on solubility, and detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of novel benzamide derivatives.

Introduction and Compound Identification

2-amino-N-cyclohexyl-N-methylbenzamide is a substituted aromatic amide. Its structure comprises a central benzamide core with three key substitutions: an amino group at the 2-position of the phenyl ring, a cyclohexyl group, and a methyl group both attached to the amide nitrogen.

A critical first step in any analysis is precise compound identification to avoid ambiguity with structurally related compounds. Notably, this compound is distinct from 2-amino-N-cyclohexyl-N-methylbenzylamine, which lacks the carbonyl group of the amide, a feature that fundamentally alters its chemical properties, including hydrogen bonding capacity and polarity.

The solubility of this compound is paramount for its application. In synthetic chemistry, it dictates solvent choice for reactions and purification. In pharmaceutical development, aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability.

Physicochemical Profile

A comprehensive physicochemical profile is the foundation for predicting solubility behavior.

| Property | Value / Description | Source |

| IUPAC Name | 2-amino-N-cyclohexyl-N-methylbenzamide | - |

| Molecular Formula | C₁₄H₂₀N₂O | - |

| Molecular Weight | 232.32 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | [1] |

| Core Structure | Benzamide | - |

| Key Functional Groups | Primary Aromatic Amine, Tertiary Amide, Phenyl Ring, Cyclohexyl Group | - |

Predicted Solubility Profile

The solubility of 2-amino-N-cyclohexyl-N-methylbenzamide can be predicted by dissecting its molecular structure. The molecule possesses both hydrophobic (lipophilic) and hydrophilic regions, leading to a nuanced solubility profile.

-

Hydrophobic Character : The phenyl ring and the bulky, non-polar cyclohexyl group are the primary contributors to hydrophobicity. This suggests poor solubility in aqueous media.

-

Hydrophilic Character : The primary amino group (-NH₂) and the amide's carbonyl oxygen can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. These groups promote interaction with polar solvents.

The Impact of N-Methylation

The presence of the N-methyl group is particularly significant. In many secondary aromatic amides (which would be the case without the methyl group), intermolecular hydrogen bonding and planar molecular stacking can lead to a stable crystal lattice and, consequently, low solubility. N-methylation disrupts this planarity. This steric hindrance can weaken the crystal lattice energy, making it easier for solvent molecules to solvate the compound, thereby increasing solubility. Studies have shown that N-methylation of aromatic amides often leads to a notable increase in solubility despite the addition of a hydrophobic methyl group.[2]

Predicted Qualitative Solubility

Based on these structural considerations and data from analogous compounds like N-cyclohexylbenzamide[1] and other 2-aminobenzamide derivatives[3], the following profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | The large hydrophobic surface area from the phenyl and cyclohexyl groups is expected to dominate over the polar contributions of the amino and amide functionalities. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino and amide groups can hydrogen-bond with the solvent's hydroxyl group. Solubility is expected to be higher than in water but limited by the hydrophobic moieties. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at disrupting intermolecular hydrogen bonds and can solvate both the polar and non-polar regions of the molecule effectively. |

| Non-Polar | Hexane, Toluene | Poorly Soluble | The molecule's polarity, arising from the amino and amide groups, is too high for significant solubility in non-polar solvents. |

Methodologies for Experimental Solubility Determination

Empirical testing is essential to validate predictions. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure.[4] It is the gold-standard measurement for pre-formulation and is typically determined using the shake-flask method.[5][6]

-

Kinetic Solubility : This measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[7][8] It is a high-throughput method used in early drug discovery to flag compounds with potential solubility issues. The measured value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[9]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring equilibrium solubility.[5]

Objective: To determine the maximum equilibrium concentration of the compound in a chosen solvent.

Materials:

-

2-amino-N-cyclohexyl-N-methylbenzamide (crystalline solid, purity >98%)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation : Add an excess amount of the solid compound to a glass vial. "Excess" ensures that a solid phase remains at the end of the experiment, which is a prerequisite for equilibrium. A common starting point is to add ~2 mg of compound to 1 mL of solvent.

-

Equilibration : Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard for most compounds.

-

Phase Separation : After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection : Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF). Self-Validation Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Dilution : Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the analytical response to a pre-established calibration curve.

-

Calculation : Account for the dilution factor to calculate the final solubility concentration (e.g., in µg/mL or mM).

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility Determination (Precipitation from DMSO)

This protocol provides a high-throughput assessment of solubility in aqueous buffers.

Objective: To measure the concentration of the compound in an aqueous buffer after precipitation from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate (polypropylene)

-

Plate shaker

-

Filtration plate or centrifuge

-

Plate reader or LC-MS system

Procedure:

-

Stock Addition : Add a small volume of the DMSO stock solution to the aqueous buffer in a well of the microplate (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM and 1% DMSO).

-

Incubation : Cover the plate and shake at room temperature for 1-2 hours to allow for precipitation to occur and equilibrate.

-

Separation : Separate the precipitated solid from the solution. This can be done by centrifuging the plate and taking the supernatant or by filtering the solution through a 96-well filter plate.

-

Quantification : Analyze the concentration of the compound remaining in the clear solution, typically by LC-MS/MS or UV-Vis spectroscopy, comparing the result against a calibration curve prepared in the same buffer/DMSO mixture.

Factors Influencing Solubility

pH

The 2-amino group on the phenyl ring is basic and can be protonated in acidic conditions to form a cationic ammonium salt (-NH₃⁺). This salt form is generally much more water-soluble than the neutral free base. Therefore, the aqueous solubility of 2-amino-N-cyclohexyl-N-methylbenzamide is expected to increase significantly as the pH of the solution drops below its pKa. A pH-solubility profile, determined by measuring solubility in a series of buffers across a pH range (e.g., pH 2 to pH 10), is essential for compounds intended for oral administration.

Temperature

The dissolution of most solid compounds, including benzamide derivatives, is an endothermic process.[10] This means that solubility typically increases with increasing temperature. Experimental determination of solubility at different temperatures (e.g., 25 °C and 37 °C) is valuable for both chemical processing and biopharmaceutical assessment.

Caption: Key Structural Features Influencing Solubility.

Conclusion

References

-

FooDB. (2010). Showing Compound 2-Aminobenzamide (FDB012155). foodb.ca. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

-

PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

-

PMC. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Available at: [Link]

-

Biomedical and Pharmacology Journal. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Available at: [Link]

-

MDPI. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available at: [Link]

Sources

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

The N-Cyclohexylbenzamide Scaffold in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets with high affinity—is paramount. The N-cyclohexylbenzamide moiety has emerged as one such highly versatile pharmacophore. Characterized by a lipophilic, flexible cyclohexyl ring coupled to a rigid, planar benzamide core, this structural motif confers excellent blood-brain barrier (BBB) permeability, metabolic stability, and the ability to anchor into deep hydrophobic protein pockets.